molecular formula C6H9ClN2 B6591943 4-cyclopropyl-1H-pyrazole hydrochloride CAS No. 1803565-55-0

4-cyclopropyl-1H-pyrazole hydrochloride

Cat. No.: B6591943
CAS No.: 1803565-55-0
M. Wt: 144.60 g/mol
InChI Key: ODFRPQHMYNGGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Pyrazole (B372694) Heterocycle in Chemical Research

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery. google.comnih.govnih.gov Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide array of biologically active compounds. nih.govnih.govnih.gov Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govnih.gov

The success of the pyrazole core is evident in the number of approved drugs that feature this heterocycle. nih.gov A notable example is celecoxib, a non-steroidal anti-inflammatory drug (NSAID). The pyrazole moiety can act as a bioisostere for other aromatic rings, often leading to improved physicochemical properties such as solubility and metabolic stability. nih.gov The ability of the pyrazole ring to participate in hydrogen bonding and other molecular interactions contributes to its efficacy as a pharmacophore. nih.gov

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. The most common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com This accessibility, combined with the diverse biological activities of its derivatives, ensures that the pyrazole heterocycle remains a focal point of chemical research.

Overview of Cyclopropyl-Substituted Heterocycles in Contemporary Synthetic and Medicinal Chemistry

In drug design, the cyclopropyl (B3062369) group is often used to introduce conformational constraint, which can lead to higher binding affinity for a biological target. acs.org Furthermore, the cyclopropyl moiety can enhance metabolic stability by blocking sites of oxidative metabolism. acs.org This has led to the inclusion of cyclopropyl groups in a number of approved drugs.

The synthesis of cyclopropyl-substituted heterocycles can be achieved through various methods, including the cyclopropanation of alkenes and the use of cyclopropyl-containing building blocks in heterocyclic ring formation. Research continues to explore new and efficient ways to introduce this valuable functional group into complex molecules.

Current Research Landscape of 4-cyclopropyl-1H-pyrazole hydrochloride within Heterocyclic Chemistry

While extensive research exists on pyrazole and cyclopropyl-containing compounds individually, specific studies focusing on this compound are less prevalent in publicly available literature. The majority of the available information pertains to the free base, 4-cyclopropyl-1H-pyrazole, which serves as a precursor or intermediate in the synthesis of more complex molecules. sigmaaldrich.combldpharm.com

The hydrochloride salt of a compound is typically prepared to enhance its stability, solubility, and ease of handling, particularly in a research or pharmaceutical setting. It can be inferred that this compound would be synthesized from the free base by treatment with hydrochloric acid. This process is a standard procedure in organic chemistry to convert a basic compound into its more crystalline and often more water-soluble salt form.

Research involving derivatives of 4-cyclopropyl-1H-pyrazole is more common. For instance, patents describe the use of related structures in the synthesis of agrochemicals and pharmaceuticals. google.com One patent details a procedure for the synthesis of N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives, which mentions the use of a hydrochloride salt of an amine derivative as a starting material. google.com This highlights the utility of hydrochloride salts in facilitating chemical reactions.

The free base, 4-cyclopropyl-1H-pyrazole, is commercially available and its basic chemical properties are documented. sigmaaldrich.comglpbio.com Its synthesis and the synthesis of its derivatives, such as 4-bromo-1-cyclopropyl-1H-pyrazole and 1-cyclopropyl-1H-pyrazole-4-carbaldehyde, have been described in the chemical literature. chemicalbook.comresearchgate.netuni.lunih.gov These derivatives serve as versatile intermediates for the creation of a diverse range of more complex pyrazole-based compounds for various research applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyl-1H-pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c1-2-5(1)6-3-7-8-4-6;/h3-5H,1-2H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFRPQHMYNGGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CNN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Cyclopropyl 1h Pyrazole Hydrochloride and Its Derivatives

Historical Development of Pyrazole (B372694) Synthesis with Cyclopropyl (B3062369) Moieties

The foundational chemistry for pyrazole synthesis was laid in 1883 by Ludwig Knorr, who reported the condensation of a 1,3-dicarbonyl compound (ethyl acetoacetate) with a hydrazine (B178648) derivative. nih.govslideshare.netwikipedia.org This reaction, now known as the Knorr pyrazole synthesis, remains a cornerstone of heterocyclic chemistry. researchgate.netjk-sci.comyoutube.com Historically, the focus was on substituents at the N1, C3, and C5 positions, which are directly derived from the structures of the hydrazine and the 1,3-dicarbonyl compound.

A survey of early chemical literature reveals a scarcity of pyrazoles featuring a cyclopropyl group, especially at the C4 position. The synthesis and manipulation of cyclopropane (B1198618) itself were challenging for early organic chemists, and its incorporation into complex molecules was not routine. The development of methods for creating cyclopropyl-substituted building blocks and the advent of modern catalytic reactions in the late 20th and early 21st centuries were necessary to make scaffolds like 4-cyclopropyl-1H-pyrazole readily accessible. Therefore, the "historical development" for this specific substitution pattern is largely a story of enabling technologies that allowed for its synthesis in the modern era rather than a chronicle of early examples.

Classical and Modern Synthetic Approaches to 4-cyclopropyl-1H-pyrazole hydrochloride Scaffolds

The construction of the 4-cyclopropyl-1H-pyrazole core can be approached through two primary strategies: building the heterocyclic ring from an acyclic precursor that already contains the cyclopropyl group, or by introducing the cyclopropyl group onto a pre-formed pyrazole ring.

The most classical approach to the pyrazole ring is the reaction of a hydrazine with a three-carbon electrophilic component. nih.govnih.gov This [3+2] cyclocondensation strategy is highly versatile.

The Knorr pyrazole synthesis is the quintessential example of this class of reaction, involving the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. slideshare.netnih.gov To produce a 4-cyclopropyl-1H-pyrazole, the required starting material is a 2-cyclopropyl-1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The key challenge in this approach is the synthesis of the requisite 2-cyclopropyl-1,3-dicarbonyl precursor. General methods for the C-alkylation of 1,3-dicarbonyls could theoretically be adapted for this purpose, for instance, by reacting the enolate of a compound like acetylacetone (B45752) with a cyclopropyl halide or tosylate, though this can be complicated by O-alkylation and other side reactions.

Table 1: Representative Knorr Synthesis for 4-Substituted Pyrazoles

1,3-Dicarbonyl Precursor Hydrazine Typical Conditions Product General Yield Range
2-Cyclopropyl-1,3-pentanedione Hydrazine hydrate (B1144303) Acetic acid, heat 4-Cyclopropyl-3,5-dimethyl-1H-pyrazole 70-95%

This table presents hypothetical examples based on the well-established Knorr reaction, illustrating the required precursors for the target scaffold.

Another well-established route involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds. nih.gov This reaction typically first yields a pyrazoline intermediate via Michael addition, which is then oxidized to the aromatic pyrazole. If the substrate has a leaving group at the β-position, direct aromatization can occur.

To obtain a 4-cyclopropylpyrazole, the starting material must be an α,β-unsaturated carbonyl compound bearing a cyclopropyl group at the α-position. For example, the reaction of 2-cyclopropyl-1-phenyl-2-propen-1-one with hydrazine would, after oxidation of the intermediate pyrazoline, yield 4-cyclopropyl-3-phenyl-1H-pyrazole. The availability of the appropriately substituted unsaturated precursors is the limiting factor for this method.

Nitrile-containing precursors also serve as valuable substrates for pyrazole synthesis. The reaction of hydrazine with β-ketonitriles is a common pathway to 3-amino- or 3-hydroxypyrazoles. To generate a 4-cyclopropylpyrazole, a precursor such as 2-cyclopropyl-3-oxobutanenitrile (B8746165) would be required. The reaction with hydrazine would lead to 5-amino-4-cyclopropyl-3-methyl-1H-pyrazole.

Alternatively, the reaction of hydrazine with cyclopropyl-substituted malononitrile (B47326) derivatives can be employed. For example, condensation of (dicyanomethylene)cyclopropane with hydrazine could potentially yield 3,5-diamino-4-cyclopropyl-1H-pyrazole.

Modern synthetic chemistry has increasingly relied on transition metal catalysis to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org For a target like 4-cyclopropyl-1H-pyrazole, these methods are most powerfully applied to functionalize a pre-existing pyrazole ring. Direct C-H functionalization and cross-coupling reactions are the two main paradigms. researchgate.net

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack, but modern cross-coupling reactions provide a more general and reliable route for installing substituents. The Suzuki-Miyaura cross-coupling reaction is a premier method for this transformation. ccspublishing.org.cnnih.gov This approach involves the palladium-catalyzed reaction of a 4-halo-1H-pyrazole (e.g., 4-bromo- or 4-iodo-1H-pyrazole) with cyclopropylboronic acid. An N-protecting group, such as a Boc or benzyl (B1604629) group, is often required to improve solubility and prevent side reactions at the pyrazole nitrogen. The protecting group can be removed in a subsequent step to furnish the 1H-pyrazole, which can then be converted to its hydrochloride salt. This strategy is highly modular and tolerates a wide variety of functional groups on both coupling partners. researchgate.netresearchgate.netrsc.org

Table 2: Suzuki-Miyaura Coupling for Synthesis of 4-Cyclopropyl-1H-pyrazole Derivatives

Pyrazole Substrate Boronic Acid Catalyst / Ligand Base Typical Conditions Product General Yield Range
1-Boc-4-bromo-1H-pyrazole Cyclopropylboronic acid Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O, 90 °C 1-Boc-4-cyclopropyl-1H-pyrazole 75-95%

Data in this table is representative of typical Suzuki-Miyaura reactions for heteroaryl cyclopropylation. ccspublishing.org.cnrsc.org

More advanced, state-of-the-art methods involve the direct transition-metal-catalyzed C-H activation of the pyrazole C4-H bond, followed by coupling with a cyclopropyl source. While examples of direct C4-arylation and alkylation of pyrazoles are known, specific reports of direct C4-cyclopropylation are less common but represent an active area of research for achieving maximal atom and step economy. rsc.org

Transition Metal-Catalyzed Syntheses

Copper-Catalyzed Hydroamination Reactions for N-cyclopropyl Pyrazoles

The formation of N-cyclopropyl pyrazoles can be effectively achieved through copper-catalyzed hydroamination of cyclopropenes. nih.govacs.org This method provides an enantioselective route to chiral N-cyclopropyl pyrazoles and related heterocycles using an earth-abundant copper catalyst under mild reaction conditions. nih.govnih.gov The process is characterized by high levels of regio-, diastereo-, and enantiocontrol. nih.govacs.orgnih.gov

A notable aspect of this reaction is the observed N²:N¹ regioselectivity, which preferentially favors the more sterically hindered nitrogen atom of the pyrazole ring. nih.govnih.gov This selectivity is a key feature of the transformation. For instance, in the reaction between various pyrazoles and a cyclopropene, the nitrogen regioselectivity consistently and strongly favored the more sterically hindered N2, with a ratio greater than 20:1. escholarship.org Experimental and Density Functional Theory (DFT) studies suggest a unique mechanism involving a five-centered aminocupration. nih.govnih.gov The catalytic cycle is thought to involve an active copper–amido catalyst that binds to the cyclopropene, followed by a cis-aminocupration to forge the C–N bond and create a cyclopropylcopper intermediate. nih.gov This intermediate then undergoes protodemetalation to yield the product and regenerate the catalyst. nih.gov

The reaction conditions are generally mild, and various substituted pyrazoles are tolerated. escholarship.org Electron-deficient pyrazoles can be used, although yields may vary. escholarship.org The use of copper amido complexes, first isolated and characterized by Gunnoe, is central to this catalytic approach. nih.govescholarship.org

Table 1: Copper-Catalyzed Hydroamination of Pyrazoles with Cyclopropenes

Pyrazole Substrate Catalyst System Conditions Yield Enantiomeric Ratio (er) Reference
3,5-Dimethylpyrazole Cu(OTf)₂ / Ligand MeCN, Room Temp 94% 94:6 escholarship.org
3-(Trifluoromethyl)pyrazole Cu(OTf)₂ / Ligand MeCN, Room Temp 60% 91:9 escholarship.org
3-Cyanopyrazole Cu(OTf)₂ / Ligand MeCN, Room Temp 40% 95:5 escholarship.org
Palladium-Catalyzed Direct Arylations of Pyrazole Derivatives

Palladium-catalyzed direct C-H arylation has emerged as a powerful and greener method for synthesizing 4-arylpyrazoles. thieme-connect.comthieme-connect.com This approach avoids the pre-functionalization of the pyrazole ring, which is often required in traditional cross-coupling reactions. thieme-connect.com The reaction typically involves the coupling of a pyrazole derivative with an aryl halide, activating a C-H bond on the pyrazole ring. thieme-connect.com

Research has shown that 1,3,5-trisubstituted pyrazoles are suitable substrates for direct arylation with aryl bromides. thieme-connect.comthieme-connect.com The regioselectivity of this reaction is highly dependent on the substituents present on the pyrazole ring. For many N-substituted pyrazoles, arylation occurs selectively at the C4 position. thieme-connect.com For example, the arylation of 1-SEM-5-phenylpyrazole was found to be quite selective, occurring at the C4-position to give 1-SEM-4,5-diphenylpyrazole in a 51% yield. thieme-connect.com

A common and effective catalytic system for this transformation is palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst, potassium acetate (KOAc) as the base, and N,N-dimethylacetamide (DMA) as the solvent. thieme-connect.comrsc.org This phosphine-free system promotes selective 4-arylations in moderate to high yields. thieme-connect.com The electronic properties of the aryl bromide coupling partner have a significant influence on the reaction yields, with electron-poor aryl bromides generally providing better results than electron-rich ones. thieme-connect.comthieme-connect.com Furthermore, this methodology has been successfully applied to pyrazole derivatives bearing a cyclopropyl group at the C3-position and an amino substituent at the C5-position, yielding C4-arylated products under mild conditions. researchgate.net

Table 2: Palladium-Catalyzed Direct C4-Arylation of 1,3,5-Trisubstituted Pyrazoles

Pyrazole Substrate Aryl Bromide Catalyst System Yield Reference
1,3,5-Trimethylpyrazole 4-Bromobenzonitrile Pd(OAc)₂, KOAc in DMA 85% thieme-connect.com
1,3,5-Trimethylpyrazole 4-Bromoacetophenone Pd(OAc)₂, KOAc in DMA 82% thieme-connect.com
1,3,5-Trimethylpyrazole Methyl 4-bromobenzoate Pd(OAc)₂, KOAc in DMA 91% thieme-connect.com

Sustainable and Green Chemistry Synthetic Protocols

Sonication-Assisted Synthetic Routes

Ultrasound-assisted organic synthesis (UAOS) represents a significant advancement in green chemistry, offering enhanced reaction rates, milder conditions, and often improved yields compared to conventional methods. nih.govrsc.org This technique utilizes acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized "hot spots" with high temperatures and pressures, thereby accelerating chemical reactions. rsc.orgresearchgate.net

The synthesis of pyrazole derivatives has been shown to benefit from sonication. nih.govorientjchem.org For example, pyrazoles can be readily prepared from the cyclization of intermediates like oxonitriles with hydrazine hydrate under ultrasonic irradiation for 1-2 hours. orientjchem.org This method is compatible with a variety of substituents, including electron-withdrawing and electron-donating groups. orientjchem.org Another sonication-assisted approach involves a one-pot, three-component reaction of pyrazole aldehydes, methyl 4-methyl-3-oxovalerate, and hydroxylamine (B1172632) hydrochloride to produce isoxazole (B147169) derivatives, demonstrating the utility of ultrasound in multicomponent strategies involving pyrazole precursors. rsc.org

The use of ultrasound can dramatically reduce reaction times from hours to minutes, making the process more energy-efficient and environmentally friendly. rsc.org These procedures are often cost-effective and simplify workups, yielding products of quality and quantity comparable or superior to those from traditional methods. researchgate.net

Table 3: Comparison of Conventional vs. Sonication-Assisted Pyrazole Synthesis

Reaction Conventional Method Sonication Method Benefit of Sonication Reference
Cyclization of α,β-unsaturated ketones with hydrazine Hours at reflux Minutes at room temp. Shorter reaction time, energy efficient nih.govresearchgate.net
Three-component synthesis of pyrroles from 5-amino-pyrazoles Long reaction times 40 minutes Reduced time, high chemoselectivity rsc.org
Microwave-Assisted Synthesis of Pyrazole Frameworks

Microwave-assisted synthesis has become a cornerstone of green chemistry, providing a powerful tool for the rapid and efficient construction of heterocyclic compounds like pyrazoles. dergipark.org.tracs.org This technique uses microwave irradiation to heat reactions directly and uniformly, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity compared to conventional heating methods. acs.orgmdpi.comnih.gov

A variety of pyrazole synthesis strategies have been adapted for microwave irradiation. One common method is the reaction of chalcones (α,β-unsaturated ketones) with hydrazine derivatives. dergipark.org.trnih.gov For instance, pyrazole derivatives have been synthesized by reacting substituted chalcones with hydrazine hydrate under microwave irradiation for just 2-4 minutes. dergipark.org.tr Another approach describes a solvent-free, microwave-assisted ring-opening of phenyl glycidyl (B131873) ether with various pyrazoles, heating the mixture to 120 °C for only one minute to generate the desired adducts in competitive yields. mdpi.com

Microwave-assisted synthesis is particularly well-suited for high-throughput screening in drug discovery due to the significant reduction in time and resource consumption. mdpi.com The method has been used to create libraries of pyrazole derivatives, including complex hybrids containing other pharmacophores like oxadiazoles, with improved yields (e.g., 79–92% under microwave vs. lower yields over 7-9 hours conventionally). acs.org

Table 4: Microwave-Assisted Synthesis of Pyrazole Derivatives

Reactants Conditions Reaction Time Yield Reference
Phenyl glycidyl ether, 3-Chloro-5-methyl-1H-pyrazole Solvent-free, 120 °C 1 min 26% mdpi.com
Chalcone analogs, Hydrazine hydrate Ethanol, Acetic acid (cat.) 7-10 min 68-86% rsc.org
Substituted benzaldehyde, Ethyl 3-oxobutanoate, Phenylhydrazine Water, Room temp. 20 min Not specified dergipark.org.tr

One-Pot and Multicomponent Reaction Strategies for Pyrazole Formation

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel. ut.ac.irresearchgate.net This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and avoiding the need for purification of intermediates. ut.ac.ir The synthesis of pyrazoles and their fused derivatives, such as pyranopyrazoles, has greatly benefited from the development of MCRs. rsc.orgtandfonline.comresearchgate.net

A common and widely studied MCR for pyrazole synthesis is the four-component reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. researchgate.netrsc.org This reaction typically proceeds through a domino sequence involving Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration to form highly substituted dihydropyrano[2,3-c]pyrazoles. researchgate.netresearchgate.net Various catalysts have been employed to promote this transformation, including environmentally benign options like sodium gluconate, silicotungstic acid, and even preheated fly-ash, often in aqueous or solvent-free conditions. ut.ac.irrsc.orgtandfonline.com

These MCRs are characterized by their operational simplicity, high atom economy, and the ability to generate significant molecular diversity from simple starting materials. rsc.org For example, a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles using preheated fly-ash as a catalyst in water at 60-70 °C resulted in high yields of up to 95%. ut.ac.ir

Table 5: Examples of Multicomponent Reactions for Pyrazole Synthesis

Reactants Catalyst/Conditions Product Type Yield Reference
Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate Preheated Fly-Ash, Water, 60-70 °C Dihydropyrano[2,3-c]pyrazoles up to 95% ut.ac.ir
Aldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrate Sodium gluconate Dihydropyrano[2,3-c]pyrazoles High rsc.org
Aromatic aldehydes, p-Toluenesulfonyl hydrazide, Chromones One-pot cascade Tricyclic-fused pyrazoles Not specified rsc.org

Regioselectivity and Stereoselectivity in the Synthesis of this compound and Analogues

Controlling regioselectivity and stereoselectivity is crucial in the synthesis of substituted pyrazoles to ensure the desired isomer is obtained. Different synthetic methods offer varying degrees of control over the final product's constitution and spatial arrangement.

In copper-catalyzed hydroamination reactions for forming N-cyclopropyl pyrazoles, regioselectivity is a key outcome. The reaction of unsymmetrical pyrazoles with cyclopropenes consistently favors addition at the more sterically hindered nitrogen (N2), often with greater than 20:1 selectivity. nih.govescholarship.org This outcome is attributed to a unique five-centered aminocupration mechanism. nih.govnih.gov Furthermore, these reactions can be rendered highly enantioselective and diastereoselective through the use of chiral ligands, allowing for the synthesis of specific stereoisomers of chiral cyclopropyl motifs. nih.govacs.orgnih.gov

In palladium-catalyzed direct arylations, regioselectivity is dictated by the substitution pattern of the pyrazole substrate. For many 1,3,5-trisubstituted pyrazoles, the reaction is highly selective for C-H activation at the C4 position. thieme-connect.com However, for pyrazoles with fewer substituents, such as 1-([2-(trimethylsilyl)ethoxy]methyl)pyrazole (SEM-pyrazole), a mixture of products can result, indicating higher reactivity at the C5 position compared to the C4 position. thieme-connect.com Therefore, appropriate substitution on the pyrazole ring is necessary to direct the arylation to the desired C4 position.

One-pot multicomponent reactions also present regioselectivity challenges and opportunities. In the synthesis of tetra-substituted phenylaminopyrazoles via a one-pot condensation, the reaction proved to be highly regio- and chemo-selective, yielding a single N¹-substituted pyrazole derivative. nih.gov The substituted nitrogen atom of the hydrazine selectively displaces an intermediate SMe group, and subsequent cyclization occurs in a specific orientation. nih.gov Similarly, the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes has been shown to produce 3,4-diaryl-1H-pyrazoles with high regioselectivity, a result confirmed by 2D-NMR techniques and DFT calculations which show the observed product corresponds to the lowest activation energy transition state. rsc.org

Synthetic Routes to Key Precursors and Intermediates for this compound Derivatization

The synthesis of precursors for 4-cyclopropyl-1H-pyrazole derivatives relies on established and innovative methodologies in heterocyclic chemistry. These routes can be broadly categorized into the construction of the pyrazole ring from acyclic precursors and the modification of a pre-existing pyrazole core.

A primary strategy for constructing the pyrazole ring involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. mdpi.comnih.gov To obtain a 4-cyclopropyl-substituted pyrazole, the starting 1,3-dicarbonyl compound must contain the cyclopropyl group at the C2 position.

Another significant approach is the [3+2] cycloaddition reaction. nih.govnih.gov This method typically involves the reaction of a nitrile imine, generated in situ from a hydrazonoyl halide, with an alkyne or an alkene bearing a cyclopropyl group.

Post-synthetic modification of the pyrazole ring is a versatile strategy for generating key intermediates. Halogenation, particularly iodination and bromination at the 4-position of the pyrazole ring, yields highly useful building blocks. organic-chemistry.orgresearchgate.net These halogenated pyrazoles can then undergo various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce the cyclopropyl group or other functionalities. The Vilsmeier-Haack reaction is another important method used to introduce a formyl group at the C4-position of the pyrazole ring, creating pyrazole-4-carbaldehydes which are versatile intermediates for further derivatization. nih.govchemmethod.com

Detailed Research Findings

Research has led to the development of several reliable synthetic routes for obtaining key precursors and intermediates for 4-cyclopropyl-1H-pyrazole derivatization.

One common method involves the reaction of cyclopropyl-containing β-diketones with hydrazine hydrate or its substituted derivatives. The choice of solvent and catalyst can influence the regioselectivity of the reaction, particularly when using unsymmetrical β-diketones. nih.gov

The synthesis of functionalized pyrazoles often begins with the preparation of a core pyrazole structure which is then elaborated. For instance, the Vilsmeier-Haack reaction on hydrazones can yield 4-formylpyrazoles. chemmethod.com These aldehydes are valuable intermediates that can be converted into a wide array of derivatives. For example, they can undergo condensation reactions, be oxidized to carboxylic acids, or be reduced to hydroxymethyl groups.

The direct halogenation of the pyrazole ring is another critical method for producing versatile intermediates. For example, treatment of a 1H-pyrazole with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) can selectively introduce an iodine or bromine atom at the 4-position. researchgate.net These 4-halopyrazoles are precursors for metal-catalyzed cross-coupling reactions to introduce the cyclopropyl group.

A specific route to a cyclopropyl-1H-pyrazol-4-yl substituted derivative involves a multi-step sequence starting from a precursor which undergoes cyclization to form the pyrazole ring, followed by functional group manipulations on a side chain. researchgate.net

The following tables summarize some of the key synthetic strategies for preparing pyrazole precursors and intermediates that are relevant for the synthesis of 4-cyclopropyl-1H-pyrazole derivatives.

Table 1: Synthesis of Pyrazole Intermediates via Cyclocondensation

Starting MaterialReagents and ConditionsProductReference
Arylhydrazine and 1,3-dicarbonyl derivativesCyclocondensation reaction1,3,4,5-Substituted pyrazole mdpi.comnih.gov
Hydrazine hydrate and chromonesSuzuki coupling followed by reaction with hydrazine hydrate3,4-Diarylpyrazoles mdpi.com
Arylhydrazine hydrochloride and 1,3-diketonesN,N-dimethylacetamide, ambient temperature1,3-Substituted 1-arylpyrazoles nih.gov

Table 2: Synthesis of Functionalized Pyrazole Intermediates

Starting MaterialReagents and ConditionsProductReference
HydrazonesVilsmeier-Haack reaction (e.g., POCl₃, DMF)Pyrazole-4-carbaldehyde derivatives nih.govchemmethod.com
N-propargyl-N′-tosylhydrazinesI₂, base5-Functionalized-4-iodo-1-tosylpyrazoles nih.govorganic-chemistry.org
Pyrazolin-5-onesK₂S₂O₈, NH₄SCN4-Thiocyanated 5-hydroxy-1H-pyrazoles beilstein-journals.org
PyrazolylacetonitrilesLDA, 1,2-dibromoethanePyrazolyl-substituted cyclopropanes thieme-connect.com

Table 3: Synthesis of a Specific Cyclopropyl-Pyrazole Derivative

StepReagents and ConditionsIntermediate/ProductReference
A1-chloropropan-2-one, acetone, 60 °C, overnightCyclopropyl-1H-pyrazol-4-yl substituted with 2-fluoro-5-(1-hydroxyethyl)phenyl) and 7-methoxyindolizine-1-carboxamide derivative researchgate.net
Bmethyl propiolate, triethylamine, dichloromethane, rt, 6 h
Csodium hydroxide, water, methanol, 80 °C, 2 h
Dsodium tetrahydroborate, ethanol, rt, 2 h
Edihydropyran, pyridinium (B92312) p-toluenesulfonate, dichloroethane, 50 °C, 6 h
FFe, ammonium (B1175870) chloride, ethanol, water, 80 °C, 30 min
Gboronic acid, potassium carbonate, palladium(II) chloride, dichloromethane, water, dimethylformamide, nitrogen gas, 110 °C, overnight
Htributylamine, 2-chloro-1-methylpyridinium (B1202621) iodide, toluene, nitrogen gas, 90 °C, 16 h
Ipyridinium p-toluenesulfonate, ethanol, 80 °C, 1 h, or trifluoroacetic acid, dichloromethane, rt, overnight

These synthetic strategies provide a robust toolbox for the preparation of a wide range of precursors and intermediates necessary for the synthesis of diverse libraries of this compound derivatives. The ability to functionalize the pyrazole core at various positions is key to developing new chemical entities.

Spectroscopic and Structural Elucidation Techniques for 4 Cyclopropyl 1h Pyrazole Hydrochloride

Advanced Spectroscopic Characterization of 4-cyclopropyl-1H-pyrazole hydrochloride and its Derivatives

Spectroscopic techniques are indispensable for the initial characterization and structural confirmation of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

In the ¹H NMR spectrum, the protons of the cyclopropyl (B3062369) ring typically appear as a complex multiplet in the upfield region, generally between 0.5 and 1.0 ppm. researchgate.net The methine proton of the cyclopropyl group will have a distinct chemical shift from the methylene (B1212753) protons. The protons on the pyrazole (B372694) ring will exhibit characteristic chemical shifts further downfield. For instance, the C3-H and C5-H protons of a pyrazole ring typically resonate at different frequencies, and their coupling patterns can provide information about their relative positions. conicet.gov.ar The N-H proton of the pyrazole ring is often broad and its chemical shift can be highly dependent on the solvent and concentration. In the hydrochloride salt, the protonation of the pyrazole nitrogen will influence the chemical shifts of the adjacent protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbons of the cyclopropyl group will appear at high field. The pyrazole ring carbons will have distinct chemical shifts, with the carbon bearing the cyclopropyl group showing a characteristic signal. For example, in a related derivative, the carbons of a cyclopropyl ring adjacent to a double bond showed correlations to signals at 107.6 ppm and 148.3 ppm in an HMBC experiment. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 4-substituted Pyrazole Moiety

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrazole C3-H~7.5 - 8.0~130 - 140
Pyrazole C5-H~7.5 - 8.0~125 - 135
Cyclopropyl CH~0.8 - 1.2~10 - 20
Cyclopropyl CH₂~0.5 - 0.9~5 - 15
Pyrazole N-HVariable (often broad)-

Note: The exact chemical shifts for this compound can vary depending on the solvent and other experimental conditions. The data presented is a generalized representation based on typical values for similar structures.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the IR spectrum would be expected to show several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazolium (B1228807) cation, often with superimposed fine structure due to hydrogen bonding with the chloride anion. researchgate.net The C-H stretching vibrations of the cyclopropyl and pyrazole rings typically appear in the 2800-3100 cm⁻¹ region. The C=N and C=C stretching vibrations within the pyrazole ring are expected to be observed in the 1400-1650 cm⁻¹ range. researchgate.netresearchgate.net The C-N stretching vibrations of the pyrazole ring can also be identified, often appearing around 1290 cm⁻¹. researchgate.net The presence of the cyclopropyl group may give rise to characteristic C-H and ring deformation bands.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Pyrazolium N-HStretching2500 - 3300 (broad)
Aromatic/Ring C-HStretching3000 - 3100
Cyclopropyl C-HStretching2850 - 3000
Pyrazole C=N, C=CRing Stretching1400 - 1650
Pyrazole C-NStretching~1290
C-H BendingIn-plane & Out-of-plane800 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the free base, 4-cyclopropyl-1H-pyrazole. The hydrochloride salt itself is not typically observed directly. The fragmentation of pyrazole derivatives often involves the loss of small, stable molecules like HCN and N₂. researchgate.net The presence of the cyclopropyl group introduces additional fragmentation pathways, such as the loss of a methyl radical or ethylene. The fragmentation pattern can be complex but provides valuable information for confirming the structure. researchgate.netsapub.org

A common fragmentation pathway for pyrazoles is the cleavage of the ring. For example, the fragmentation of 1-methyl-3-nitropyrazole shows the formation of ions at m/z 54, 53, and 52 due to the loss of HCN from various precursor ions. researchgate.net

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

Chemical Transformations and Reactivity of 4 Cyclopropyl 1h Pyrazole Hydrochloride

Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

Nucleophilic substitution is a cornerstone of pyrazole chemistry, with the nitrogen atoms of the ring being the primary sites for such reactions. For an unsymmetrical pyrazole like 4-cyclopropyl-1H-pyrazole, substitution can potentially occur at either the N1 or N2 position, leading to regioisomers. The outcome is often dictated by steric hindrance and the reaction conditions employed.

The most prevalent nucleophilic substitution is N-alkylation. google.com This reaction involves the deprotonation of the pyrazole N-H by a base, followed by the introduction of an alkylating agent, such as an alkyl halide. researchgate.net The regioselectivity of N-alkylation can be controlled; steric effects often favor alkylation at the less hindered nitrogen atom. semanticscholar.org For 4-cyclopropyl-1H-pyrazole, the N1 position is generally the preferred site of alkylation. Various methods have been developed to achieve high yields and selectivity, including acid-catalyzed reactions using trichloroacetimidate (B1259523) electrophiles, which proceed under mild conditions. semanticscholar.orgmdpi.com

N-arylation represents another critical class of nucleophilic substitution, enabling the connection of the pyrazole core to aryl groups. These reactions are typically catalyzed by transition metals, most commonly copper or palladium. organic-chemistry.org Copper-catalyzed methods, often referred to as Ullmann-type couplings, can be performed with aryl halides (iodides, bromides) in the presence of a suitable ligand and base. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also provide an efficient route to N-arylpyrazoles using aryl triflates or halides. organic-chemistry.org

Table 1: Examples of Nucleophilic Substitution Reactions on Pyrazole Scaffolds

Reactant (Pyrazole)Reagent/ElectrophileCatalyst/ConditionsProduct TypeCitation
1H-PyrazolePhenethyl trichloroacetimidateCamphorsulfonic acid (CSA), DCEN-Phenethyl pyrazole semanticscholar.orgmdpi.com
1H-PyrazoleAryl Iodide/BromideCuI, Diamine ligand, BaseN-Aryl pyrazole organic-chemistry.org
1H-PyrazoleAlkyl HalideK₂CO₃N-Alkyl pyrazole researchgate.net
3-methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateCSA, DCEMixture of N1 and N2 regioisomers semanticscholar.org

Cyclization Reactions for the Construction of Fused Ring Systems

4-cyclopropyl-1H-pyrazole hydrochloride is a valuable building block for synthesizing fused heterocyclic systems, which are prominent in medicinal chemistry. These reactions typically involve the condensation of a pyrazole derivative, which acts as a dinucleophile, with a biselectrophilic partner to construct a new ring fused to the pyrazole core.

A major class of fused systems derived from pyrazoles are the pyrazolo[1,5-a]pyrimidines. researchgate.netnih.gov The synthesis frequently employs the reaction of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. nih.gov The reaction proceeds via condensation and subsequent intramolecular cyclization to form the pyrimidine (B1678525) ring. nih.govrsc.org While the parent 4-cyclopropyl-1H-pyrazole lacks the requisite amino group for this specific transformation, it can be functionalized to an aminopyrazole intermediate to enable such cyclizations.

Another important fused system is the pyrazolo[3,4-b]pyridine scaffold. rsc.orgnih.gov These are typically synthesized by reacting a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. rsc.orgnih.gov The regiochemical outcome depends on the relative electrophilicity of the carbonyl groups in unsymmetrical dicarbonyl compounds. nih.gov The reaction involves a condensation followed by cyclization to form the pyridine (B92270) ring fused to the pyrazole. rsc.org

Table 2: Common Cyclization Reactions to Form Fused Pyrazoles

Pyrazole PrecursorCo-reactantFused System FormedTypical ConditionsCitation
5-Amino-1H-pyrazolesβ-Dicarbonyl compoundsPyrazolo[1,5-a]pyrimidineAcidic or basic catalysis, heat nih.govnih.gov
5-Amino-1H-pyrazolesα,β-Unsaturated ketonesPyrazolo[3,4-b]pyridineHeat, various solvents nih.gov
5-AminopyrazoleDiethyl 2-(ethoxymethylene)malonate4-Hydroxy-pyrazolo[3,4-b]pyridineHeat, cyclization, then POCl₃ for chlorination nih.gov
Hydrazones1,3-DiketonesSubstituted PyrazolesEthylene glycol, room temperature researchgate.net

Functional Group Interconversions Involving the Pyrazole and Cyclopropyl (B3062369) Moieties

Functional group interconversion (FGI) refers to the transformation of one functional group into another without altering the carbon skeleton. imperial.ac.uk For 4-cyclopropyl-1H-pyrazole, FGIs can be performed on derivatives to introduce new chemical handles.

A common starting point for FGI is the introduction of a formyl group at the C4 position via the Vilsmeier-Haack reaction, which uses reagents like POCl₃ and DMF on a suitable pyrazole precursor. encyclopedia.pubnih.gov Once installed, this aldehyde group on a derivative like 1-substituted-4-cyclopropyl-1H-pyrazole-4-carbaldehyde can be readily converted into other functional groups. uni.lunih.gov

Oxidation: The aldehyde can be oxidized to a carboxylic acid (e.g., 1-cyclopropyl-1H-pyrazole-4-carboxylic acid) using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). uni.lu

Reduction: The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). imperial.ac.uk

Reductive Amination: The aldehyde can be converted into an amine through reaction with an amine and a reducing agent like sodium cyanoborohydride (NaBH₃CN).

The N-H proton of the pyrazole ring is acidic and can be easily removed by a base, which is the first step in N-alkylation or N-arylation, effectively an interconversion from an N-H bond to an N-C bond. nih.gov The cyclopropyl group itself is generally stable but can undergo ring-opening reactions under specific conditions, such as with strong acids or transition metal catalysts, although these are less common transformations in the context of creating derivatives.

Derivatization Strategies for Expanding Chemical Diversity of this compound Analogues

Expanding the chemical diversity of analogues based on the 4-cyclopropyl-1H-pyrazole core is crucial for applications like drug discovery and materials science. nih.gov Derivatization strategies focus on modifying the core structure at specific positions to generate a library of related compounds.

The most versatile position for derivatization is the N1 nitrogen. A wide variety of substituents can be introduced via N-alkylation and N-arylation, as discussed in section 5.1. By using a diverse set of alkyl halides, benzyl (B1604629) halides, or arylboronic acids, a large number of analogues can be synthesized. researchgate.netsemanticscholar.orgorganic-chemistry.org Multi-component reactions also offer an efficient pathway to complex pyrazole derivatives in a single step, combining several starting materials to quickly build molecular complexity. nih.gov

Further diversity can be achieved by functionalizing the C3 and C5 positions of the pyrazole ring. While the C4 position is occupied by the cyclopropyl group, if one were to start with a different pyrazole, halogenation at the C4 position (e.g., with N-bromosuccinimide) provides a chemical handle for subsequent cross-coupling reactions like Suzuki or Sonogashira couplings. encyclopedia.pub This allows for the introduction of various aryl, heteroaryl, or alkynyl groups, significantly expanding the structural diversity of the resulting analogues. The combination of N1-substitution followed by C-H functionalization or cross-coupling on a pre-functionalized ring represents a powerful strategy for generating extensive libraries of 4-cyclopropyl-1H-pyrazole analogues.

Research Applications and Future Directions in 4 Cyclopropyl 1h Pyrazole Hydrochloride Chemistry

4-cyclopropyl-1H-pyrazole hydrochloride as a Versatile Building Block in Complex Organic Synthesis

While specific literature detailing the direct use of this compound is specialized, its role as a versatile building block can be understood from the well-established chemistry of pyrazole (B372694) derivatives. The synthesis of the pyrazole core is flexible, with common methods including the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, known as the Knorr pyrazole synthesis. researchgate.netmdpi.com More modern techniques involve 1,3-dipolar cycloadditions or one-pot multicomponent reactions that allow for the construction of variously substituted pyrazoles. mdpi.comnih.gov

The this compound structure is a strategic starting point for further chemical elaboration. The pyrazole ring itself is aromatic and relatively stable, yet its nitrogen atoms can be functionalized. researchgate.net The N-unsubstituted pyrazole exhibits amphoteric properties; the pyrrole-like nitrogen (NH) can donate a proton, while the pyridine-like nitrogen is a proton acceptor. mdpi.com The hydrochloride salt form enhances the compound's solubility in polar solvents, which can be advantageous for certain reaction conditions. The cyclopropyl (B3062369) group at the 4-position is a key feature, often used in medicinal chemistry as a bioisosteric replacement for other groups to improve metabolic stability and binding affinity. This makes the compound an attractive intermediate for creating more complex molecules with tailored properties for various applications, including pharmaceuticals and agrochemicals.

Role of Pyrazole Scaffolds in Medicinal Chemistry Research and Ligand Design

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases. tandfonline.combenthamdirect.comresearchgate.net Its ability to form key interactions with biological receptors makes it a frequent choice in ligand design and drug discovery. researchgate.netresearchgate.net

The pyrazole ring is a key privileged scaffold in the development of protein kinase inhibitors (PKIs), a critical class of targeted cancer therapies. mdpi.comnih.govrsc.org Many pyrazole-based PKIs function as ATP-competitive inhibitors, where the pyrazole moiety acts as a hinge-binder, forming crucial hydrogen bonds with the protein kinase's hinge region. mdpi.comacs.org

The design process often begins with a known scaffold, which is then modified to enhance potency and selectivity. For example, replacing a benzene (B151609) or other heterocyclic ring with a pyrazole has been shown to yield inhibitors with improved, more drug-like properties. mdpi.com A notable strategy to improve inhibitor selectivity is macrocyclization. In one study, a promiscuous 3-amino-1H-pyrazole-based inhibitor was rigidified using a macrocyclic linker, which drastically altered its selectivity profile and led to a potent and selective inhibitor of BMPR2 kinase. acs.orgdrugbank.com

Docking studies are instrumental in understanding the binding modes of these inhibitors. For instance, the pyrazole moiety of a macrocyclic inhibitor was shown to form two hydrogen bonds with the backbone of a tyrosine residue (Y282) in the BMPR2 active site. acs.org This structural insight is vital for the rational design of next-generation inhibitors. researchgate.net Several pyrazole-based kinase inhibitors have reached clinical use, demonstrating the success of this scaffold.

Table 1: Examples of Pyrazole-Based Kinase Inhibitors

Pyrazole derivatives are potent antimicrobial agents, with research demonstrating their effectiveness against a wide spectrum of bacteria and fungi, including drug-resistant strains. nih.govnih.govmdpi.com The pyrazole scaffold is present in approved antibiotics such as Cefoselis, a fourth-generation cephalosporin, and Ceftolozane; the zwitterionic nature of these molecules helps them penetrate the outer membrane of Gram-negative bacteria. nih.gov

The synthesis of novel antimicrobial agents often involves creating hybrid molecules that combine the pyrazole nucleus with other heterocyclic systems known for their biological activity, such as thiazole (B1198619), thiadiazine, or quinoline. nih.govmdpi.comekb.egorientjchem.org

Pyrazole-Thiadiazine Hybrids: A series of novel pyrazolyl 1,3,4-thiadiazines were synthesized and showed considerable antimicrobial activity. nih.gov Specifically, certain hydrazone derivatives displayed remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values lower than standard drugs like chloramphenicol (B1208) and clotrimazole. nih.gov

Pyrazole-Thiazole Hybrids: The combination of pyrazole and thiazole rings has yielded compounds with good to moderate antibacterial and antifungal activities, underscoring the importance of these combined heterocycles in designing new drugs. mdpi.com

Pyrazole-Pyrimidine/Pyrazoline Hybrids: In a study targeting methicillin-resistant Staphylococcus aureus (MRSA), pyrazole-clubbed pyrimidine (B1678525) and pyrazoline hybrids were designed. acs.org One pyrimidine derivative exhibited excellent activity against MRSA, with an MIC comparable to the reference antibiotic levofloxacin. acs.org

These findings highlight that pyrazole frameworks serve as a versatile platform for developing new classes of antimicrobial drugs to combat the growing threat of antibiotic resistance. nih.govnih.gov

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. researchgate.netresearchgate.net For pyrazole-based compounds, SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.govnih.gov

Key findings from SAR studies on pyrazole derivatives include:

Substitution Position: The position of substituents on the pyrazole ring is critical. In the development of inhibitors for the PEX14–PEX5 protein-protein interaction, substitution at the N-1 position of the pyrazole was found to be crucial for activity, while N-2 regioisomers were largely inactive. acs.org Similarly, for cannabinoid CB1 receptor antagonists, a 2,4-dichlorophenyl substituent at the N-1 position was a key requirement for potent activity. acs.org

Nature of Substituents: The type of chemical group substituted onto the pyrazole scaffold dramatically influences activity. For inhibitors of the metalloproteases meprin α and β, decorating the scaffold with acidic groups was important for potent inhibition of meprin β. nih.gov In a series of antiproliferative pyrazole hydrazones, the specific decorations at positions 1, 3, and 4 of a phenylamino (B1219803) pyrazole nucleus determined the compound's efficacy. nih.gov

Core Scaffold Modification: Replacing other heterocyclic rings with a pyrazole often leads to improved activity. nih.gov This bioisosteric replacement can enhance binding affinity or improve drug-like properties. mdpi.com

These systematic explorations allow chemists to rationally design molecules with desired biological profiles, confirming the pyrazole core as a highly tunable scaffold for ligand design. nih.govnih.govnih.gov

Table 3: Summary of Key SAR Findings for Pyrazole Scaffolds

The versatility of the pyrazole scaffold extends beyond kinase and antimicrobial applications, with derivatives being developed as inhibitors for a wide array of other biological processes. researchgate.net This demonstrates the scaffold's ability to be adapted to fit the active sites of many different types of proteins and enzymes.

Examples of diverse biological targets for pyrazole-based inhibitors include:

Heat Shock Protein 90 (Hsp90): Hsp90 is a chaperone protein that is a target in cancer therapy. Pyrazole/pyrimidine-based hybrids have been developed as Hsp90 inhibitors, inducing apoptosis in breast cancer cell lines. mdpi.comnih.gov Molecular docking studies confirmed that these compounds fit well into the Hsp90 protein pocket. mdpi.comnih.gov

p38 Mitogen-Activated Protein (MAP) Kinase: A series of pyrazole inhibitors of p38 MAP kinase were designed based on the crystal structure of a lead compound bound to the enzyme. nih.gov An optimized compound from this series proved efficacious in an animal model of rheumatic disease. nih.gov

Cyclooxygenase-2 (COX-2): Using ligand-based design approaches like pharmacophore modeling, novel pyrazole derivatives have been synthesized as selective COX-2 inhibitors for the treatment of inflammation. nih.gov

Protein-Protein Interactions (PPIs): Pyrazolo[4,3-c]pyridines were identified as the first small-molecule inhibitors of the PEX14–PEX5 protein-protein interaction in trypanosomes, disrupting a key process for parasite survival and demonstrating nanomolar efficacy. acs.org

Cannabinoid Receptors: Biarylpyrazole derivatives were developed as potent and specific antagonists for the brain cannabinoid receptor (CB1), serving as important pharmacological probes. acs.org

This broad utility solidifies the pyrazole framework as a privileged structure in medicinal chemistry, capable of generating inhibitors for enzymes, protein-protein interactions, and cell surface receptors. researchgate.netnih.gov

Applications in Agrochemical Research as Intermediates for Active Compounds

The pyrazole ring is a well-established and important structural component in the agrochemical industry. researchgate.netmdpi.com A variety of commercial pesticides, including fungicides, insecticides, and herbicides, are built upon a pyrazole scaffold. researchgate.netnih.gov The synthetic versatility and biological activity of pyrazole derivatives make them valuable intermediates in the discovery of new active compounds for crop protection. mdpi.comnih.gov

Several successful agrochemicals contain the pyrazole moiety. mdpi.com For example, pyroxasulfone (B108660) is a pre-emergence herbicide that provides excellent control of grass and broadleaf weeds in major crops like corn and soybeans. nih.gov

Research in this area focuses on synthesizing novel pyrazole derivatives and evaluating their herbicidal or insecticidal activity. In one study, a series of new pyrazole derivatives containing phenylpyridine moieties were designed and synthesized, using pyroxasulfone as a lead compound. nih.gov These compounds were then tested for herbicidal activity against six different weed species in greenhouse trials. The results showed that several of the novel compounds exhibited moderate post-emergence herbicidal activity, with two compounds demonstrating slightly superior inhibition against Setaria viridis (green foxtail) compared to pyroxasulfone. nih.gov Such studies highlight the ongoing effort to use pyrazole intermediates to develop new and more effective agrochemicals.

Future Perspectives in this compound Research

The landscape of pyrazole chemistry is rapidly evolving, driven by the demand for novel bioactive compounds and more efficient, sustainable manufacturing processes. For a specific and valuable scaffold like this compound, future research is poised to capitalize on emerging trends in synthesis, computational design, and green chemistry. These advancements promise to enhance the efficiency of its production, expand its application potential through targeted molecular design, and minimize the environmental impact of its synthesis.

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of functionalized pyrazoles, including cyclopropyl-substituted variants, is moving beyond traditional condensation reactions towards more sophisticated and efficient methods. These emerging strategies offer significant improvements in terms of yield, regioselectivity, and reaction time.

Advanced Catalysis: Modern catalytic systems are central to improving synthetic efficiency.

Transition-Metal-Catalyzed C-H Functionalization: Direct C-H functionalization is a powerful atom-economical strategy that avoids the need for pre-functionalized starting materials like halogenated pyrazoles. rsc.orgresearchgate.net Catalysts based on rhodium, copper, and palladium have been employed for the direct arylation, alkenylation, and alkynylation of the pyrazole ring. rsc.orgresearchgate.net For a target like 4-cyclopropyl-1H-pyrazole, these methods could be used in late-stage functionalization to create diverse derivatives. Copper-catalyzed aerobic oxidative C(sp²)-H amination represents a practical method for forming the pyrazole ring under mild conditions. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under exceptionally mild conditions. organic-chemistry.org This strategy has been used to synthesize polysubstituted pyrazoles from hydrazines and Michael acceptors using air as the terminal oxidant, making the process environmentally benign. organic-chemistry.orgresearchgate.net Relay photoredox catalysis, where multiple photocatalytic cycles operate in a single reaction, allows for complex transformations like the formal [4+1] annulation of hydrazones to build the pyrazole scaffold efficiently. acs.orgnih.gov

These emerging methodologies, summarized in the table below, represent the forefront of pyrazole synthesis and offer promising avenues for the more efficient and selective production of this compound.

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

Methodology Key Advantages Typical Conditions Potential Application for 4-cyclopropyl-1H-pyrazole
Flow Chemistry Reduced reaction time (minutes vs. hours), enhanced safety, improved scalability, process integration. mdpi.comgalchimia.com Continuous flow reactors, elevated temperatures (e.g., 120-170°C), integrated purification. mdpi.comgalchimia.com Efficient, scalable production by adapting multi-step sequences.
C-H Functionalization High atom economy, avoids pre-functionalization, allows for late-stage diversification. rsc.orgresearchgate.net Transition-metal catalysts (e.g., Rh, Cu, Pd), often requires a directing group. researchgate.netthieme-connect.com Creating novel derivatives by functionalizing the pyrazole core.

| Photoredox Catalysis | Extremely mild reaction conditions, use of visible light, environmentally benign oxidants (e.g., air). organic-chemistry.orgresearchgate.net | Photocatalyst (e.g., organic dyes, iridium complexes), visible light source (e.g., LEDs). acs.orgnih.gov | Green synthesis pathways and novel bond formations. |

Advanced Computational Design and High-Throughput Screening in Pyrazole Chemistry

The discovery and optimization of pyrazole-based compounds are increasingly accelerated by computational chemistry and high-throughput screening (HTS). eurasianjournals.com These in-silico and automated techniques allow for the rapid evaluation of vast chemical space, reducing the time and cost associated with traditional laboratory-based discovery. chemmethod.comyoutube.com

Computational Modeling and Design: Computational chemistry provides profound insights into the structural and functional properties of pyrazole derivatives. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are used to correlate the chemical structures of pyrazole derivatives with their biological activities. nih.gov By analyzing these relationships, researchers can predict the activity of novel, unsynthesized compounds and prioritize synthetic efforts. For example, QSAR models have been successfully built for various pyrazole derivatives against multiple cancer cell lines, identifying key structural descriptors that influence potency. nih.gov

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target. mdpi.com It is instrumental in understanding the interactions between a pyrazole derivative and its target protein, such as the specific amino acid residues involved in binding. Docking studies on pyrazole analogues have identified crucial interactions and guided the design of more potent inhibitors. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations explore the dynamic behavior and conformational flexibility of a pyrazole derivative within a biological target over time, providing a more realistic model of the binding event and helping to validate docking results. eurasianjournals.comnih.gov

High-Throughput Screening (HTS): HTS involves the use of automation and robotics to test thousands of compounds rapidly. youtube.com When combined with computational methods, it becomes a powerful discovery engine.

High-Throughput Virtual Screening (HTVS): This process uses computational methods to screen large virtual libraries of compounds (like the ZINC database or PubChem) against a specific biological target. chemmethod.commdpi.com HTVS can efficiently filter millions of compounds down to a manageable number of promising candidates for laboratory synthesis and testing. chemmethod.com This approach has been successfully used to identify novel pyrazole-based enzyme inhibitors from a library of over 12,000 compounds. chemmethod.com

The synergy between these computational and screening methods allows for a more rational and efficient design cycle for new derivatives of this compound, as outlined below.

Table 2: Application of Computational and Screening Methods in Pyrazole Chemistry

Method Primary Function Key Output/Insight Relevance to 4-cyclopropyl-1H-pyrazole
QSAR Predicts biological activity based on chemical structure. nih.gov Identifies structural features that positively or negatively influence activity. nih.gov Designing new derivatives with enhanced predicted potency.
Molecular Docking Predicts the binding mode and affinity of a compound to a target. mdpi.com Visualization of key interactions (e.g., hydrogen bonds) in the binding site. mdpi.com Optimizing the cyclopropylpyrazole scaffold for better target engagement.
MD Simulations Simulates the dynamic movement and stability of the compound-target complex. eurasianjournals.com Information on binding stability and conformational changes over time. nih.gov Validating binding poses and assessing the stability of designed compounds.

| HTVS | Rapidly screens virtual compound libraries for potential hits. chemmethod.com | A ranked list of candidate molecules with high predicted binding affinity. chemmethod.com | Discovering novel bioactive compounds containing the cyclopropylpyrazole core. |

Innovations in Sustainable Synthesis and Green Chemistry for Pyrazole Production

The principles of green chemistry are becoming increasingly integral to the synthesis of heterocyclic compounds, including pyrazoles. researchgate.netjetir.org The focus is on developing environmentally benign methodologies that reduce waste, eliminate hazardous solvents, and utilize renewable resources and energy-efficient techniques. tandfonline.comacs.org

Green Solvents and Solvent-Free Reactions: A major thrust in green chemistry is the replacement of volatile and toxic organic solvents. tandfonline.com

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov Multicomponent reactions for synthesizing pyrazole derivatives have been successfully carried out in aqueous media, often with the aid of catalysts to achieve high yields. acs.org

Solvent-Free Conditions: Conducting reactions without a solvent (neat) represents a significant step towards sustainability, reducing waste and simplifying product purification. tandfonline.com One-pot, three-component reactions for pyrazole synthesis have been developed under solvent-free conditions, sometimes using a recoverable ionic salt as a polar medium. tandfonline.com

Energy-Efficient Methodologies: Alternative energy sources can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov

Microwave Irradiation: This technique provides rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.net

Ultrasonic Irradiation: Sonication uses the energy of sound waves to induce cavitation, which can accelerate reactions. The synthesis of pyranopyrazoles under ultrasound has been shown to reduce reaction times from 1 hour (conventional) to just 10 minutes, with an increase in yield. nih.gov

Sustainable Catalysis: The development of recyclable and non-toxic catalysts is a cornerstone of green pyrazole synthesis.

Heterogeneous Catalysts: Solid-supported catalysts, such as nano-ZnO or silica-supported sulfonic acids, are easily separated from the reaction mixture and can be reused for multiple cycles without a significant loss of activity. nih.govnih.gov This minimizes catalyst waste and contamination of the final product. An innovative silica-bonded N-(propylaminobenzene)sulfonic acid catalyst has demonstrated high efficiency (up to 98% yield) and recyclability for up to six cycles in pyrazole synthesis. nih.gov

Biomass-Derived Feedstocks: Utilizing renewable starting materials, such as alcohols derived from biomass, is a key aspect of sustainable chemistry. rsc.org Iron-catalyzed tandem reactions have been developed to synthesize tri-substituted pyrazoles from biomass-derived alcohols, eliminating the need for pre-functionalized materials and noble metal catalysts. rsc.org

The adoption of these green principles offers a pathway to the sustainable production of this compound.

Table 3: Green Chemistry Approaches for Pyrazole Synthesis

Green Approach Principle Example Application Benefit for 4-cyclopropyl-1H-pyrazole Production
Green Solvents Use of non-toxic, renewable solvents like water or ethanol. acs.org Multicomponent synthesis of pyrazoles in an aqueous medium. nih.gov Reduced environmental impact and operational hazards.
Solvent-Free Synthesis Eliminating solvents to reduce waste and simplify work-up. tandfonline.com One-pot reactions performed neat at room temperature. tandfonline.com Higher process efficiency and lower waste generation.
Energy Efficiency Using alternative energy sources like microwaves or ultrasound. nih.gov Ultrasound-assisted synthesis reducing reaction time from hours to minutes. nih.gov Lower energy costs and increased throughput.
Recyclable Catalysts Employing heterogeneous or solid-supported catalysts. nih.gov Use of a silica-supported acid catalyst, recyclable for 6+ cycles. nih.gov Reduced catalyst waste and lower production costs.

| Renewable Feedstocks | Using starting materials derived from biomass instead of petrochemicals. rsc.org | Iron-catalyzed synthesis using alcohols as the primary feedstock. rsc.org | Reduced carbon footprint and reliance on fossil fuels. |

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Hydrazine
Hydrazine monohydrate
Terminal alkynes
Copper
Rhodium
Palladium
Michael acceptors
Hydrazones
Nano-ZnO
Silica-supported N-(propylaminobenzene)sulfonic acid
Iron

Q & A

Basic: What are the standard synthetic routes for 4-cyclopropyl-1H-pyrazole hydrochloride?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions between hydrazine derivatives and cyclopropane-containing carbonyl precursors. A common approach involves:

  • Step 1: Reacting cyclopropyl ketones with hydrazine derivatives (e.g., methylhydrazine) in anhydrous solvents (e.g., DMF) under reflux.
  • Step 2: Acidification with HCl to precipitate the hydrochloride salt, followed by recrystallization for purification .
    Key Considerations:
  • Solvent polarity affects reaction kinetics and regioselectivity.
  • Acid catalysis (e.g., HCl) enhances cyclization efficiency by promoting dehydration .

Basic: How is the structure of this compound validated?

Methodological Answer:
Structural confirmation relies on spectroscopic and analytical techniques :

  • NMR: 1^1H and 13^13C NMR identify cyclopropyl protons (δ ~0.5–1.5 ppm) and pyrazole ring protons (δ ~6–8 ppm).
  • Mass Spectrometry (MS): Molecular ion peaks at m/z 153.06 (free base) and 189.52 (hydrochloride) confirm molecular weight.
  • X-ray Diffraction: Resolves tautomeric forms (e.g., keto-enol) and salt formation .

Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed?

Methodological Answer:
Regioselectivity in pyrazole derivatives is influenced by:

  • Electronic Effects: Electron-withdrawing groups (e.g., cyclopropyl) direct substitution to the less electron-deficient nitrogen.
  • Steric Hindrance: Bulky substituents favor reaction at the N1 position.
    Experimental Strategies:
  • Use DFT calculations to predict reactive sites (e.g., Fukui indices for electrophilic attack).
  • Optimize reaction conditions (e.g., low temperature for kinetic control) .

Advanced: What computational tools are used to predict biological targets of 4-cyclopropyl-1H-pyrazole derivatives?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2 or xanthine oxidase).
  • Pharmacophore Mapping: Identifies critical binding features (e.g., hydrogen-bond acceptors from the pyrazole ring).
    Validation:
  • Compare docking scores with known inhibitors (e.g., celecoxib for COX-2) .

Basic: Why is the hydrochloride salt form preferred in pharmacological studies?

Methodological Answer:
The hydrochloride salt improves:

  • Solubility: Enhances bioavailability in aqueous systems (e.g., cell culture media).
  • Stability: Reduces hygroscopicity compared to the free base.
    Synthetic Note:
    Salt formation is confirmed via chloride ion testing (e.g., silver nitrate assay) .

Advanced: How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact biological activity?

Methodological Answer:
Comparative SAR Table:

SubstituentBioactivity (Example Targets)Key Findings
CyclopropylCOX-2 inhibitionEnhanced steric hindrance reduces off-target binding
MethylAntimicrobialIncreased lipophilicity improves membrane permeability
ChlorophenylAnticancerπ-Stacking interactions with DNA topoisomerases

Methodology:

  • Synthesize analogs via Suzuki-Miyaura coupling for aryl substitutions.
  • Test in enzyme inhibition assays (e.g., IC50_{50} determination) .

Advanced: How to resolve contradictions in reported biological data (e.g., varying IC50_{50}50​ values)?

Methodological Answer:
Contradictions arise from:

  • Compound Purity: Validate via HPLC (>95% purity).
  • Assay Conditions: Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1%).
    Reproducibility Steps:
  • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
  • Compare with reference compounds in the same experimental setup .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

  • Storage: Desiccated at –20°C to prevent HCl liberation.
  • Handling: Use PPE (gloves, goggles) due to irritant properties.
  • Waste Disposal: Neutralize with sodium bicarbonate before aqueous disposal .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Process Optimization:
    • Use continuous flow reactors for precise temperature control.
    • Employ scavenger resins to remove excess hydrazine.
  • Quality Control:
    • In-line FTIR monitors reaction progress.
    • Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, solvent ratio) .

Advanced: How to design stability studies for hydrochloride salts under physiological conditions?

Methodological Answer:

  • Buffer Systems: Test solubility and degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
  • Analytical Methods:
    • LC-MS tracks degradation products (e.g., free base formation).
    • TGA/DSC assesses thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.